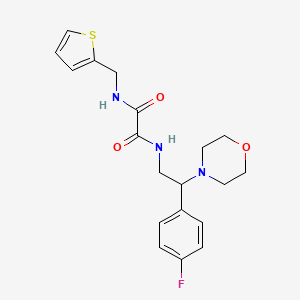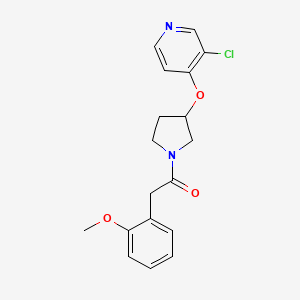
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a chemical compound with various scientific research applications. It is a potent inhibitor of protein kinase B (PKB/Akt), which is a key mediator of cell survival, proliferation, and metabolism. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
Research on compounds structurally related to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone includes the study of crystal and molecular structures. For example, the compound (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone was synthesized and characterized, including a crystallographic study, highlighting the importance of structural analysis in understanding these compounds (Lakshminarayana et al., 2009).
Synthesis and Characterization of Derivatives
Various studies have been conducted on the synthesis and characterization of derivatives related to the chemical structure . For instance, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives was explored, providing insights into the properties of these polymers, which is crucial for their potential application in various fields (Pandule et al., 2014).
Novel Synthesis Methods
Novel methods for synthesizing compounds with similar structures have been researched, such as the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones and their subsequent reduction, which demonstrates the ongoing development in synthetic techniques for these compounds (Kwiecień & Szychowska, 2006).
Photoinduced Direct Oxidative Annulation
Innovative methods like photoinduced direct oxidative annulation have been employed to create polyheterocyclic ethanones similar to the target compound. This research opens up new possibilities for the synthesis of complex organic structures (Jin Zhang et al., 2017).
Applications in Organic Synthesis
The compound 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was synthesized, showcasing the applications of similar structures in organic synthesis and the diversity of resultant compounds (Zhang Dan-shen, 2009).
Exploration of Reaction Pathways
The exploration of unique reaction pathways, such as the tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening, has been conducted on similar compounds. This research contributes to the understanding of complex organic reactions (Adil I. Khatri & S. D. Samant, 2015).
Fungicidal Activity
Studies on derivatives containing similar structures have also explored their fungicidal activity. This research provides insights into the potential biological applications of these compounds (Yuanyuan Liu et al., 2012).
X-ray Powder Diffraction Data
X-ray powder diffraction studies, such as those conducted on 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provide essential data for the structural analysis of related compounds (Qing Wang et al., 2017).
Antiarrhythmic and Antihypertensive Effects
The antiarrhythmic and antihypertensive effects of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were investigated, indicating potential therapeutic applications for structurally similar compounds (Barbara Malawska et al., 2002).
Hydrogen-Bonding Patterns
Research into the hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, offers valuable insights into the molecular interactions and stability of these compounds (James L. Balderson et al., 2007).
Eigenschaften
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-5-3-2-4-13(16)10-18(22)21-9-7-14(12-21)24-17-6-8-20-11-15(17)19/h2-6,8,11,14H,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYHDMSESKAMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)
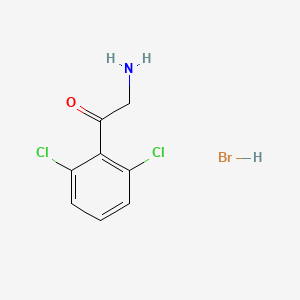
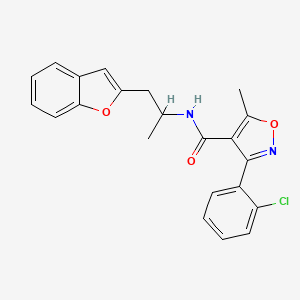
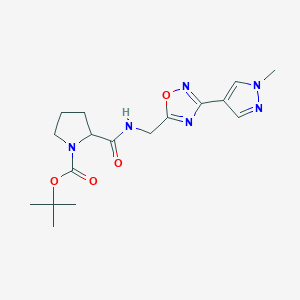
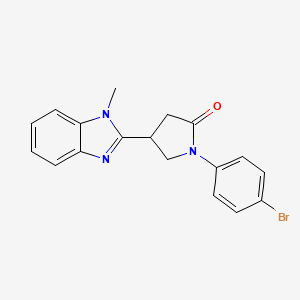
![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2475179.png)
![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)
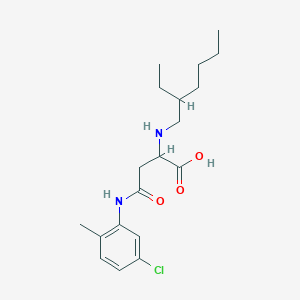
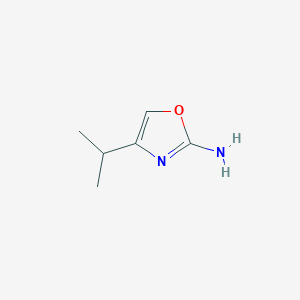
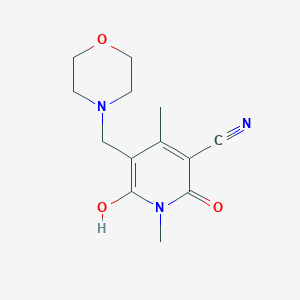
![N-[(2-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2475187.png)
![N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide](/img/structure/B2475188.png)
